Cas no 1261762-17-7 (3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide)

3-クロロ-2'-(トリフルオロメトキシ)ビフェニル-4-カルボン酸アミドは、高度に機能化されたビフェニル誘導体であり、医薬品中間体や有機電子材料の合成において重要な役割を果たします。この化合物は、トリフルオロメトキシ基とクロロ基の電子求引性により、分子の電子密度を精密に制御可能です。アミド基の存在により、水素結合形成能や溶解性の調整が可能で、生体適合性材料設計に有利です。特に、創薬分野では標的タンパク質との特異的相互作用が期待され、中枢神経系薬剤の開発候補として注目されています。X線結晶構造解析により分子配向を制御できる点も特長です。

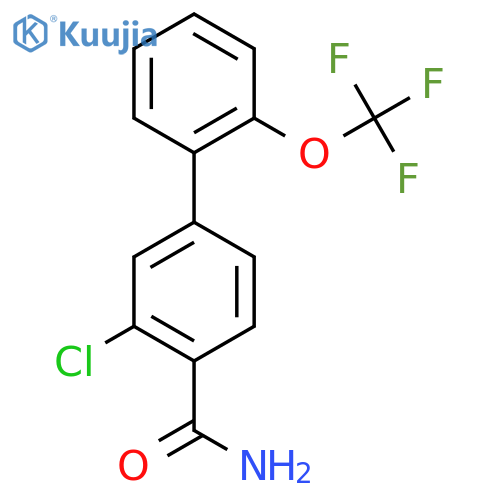

1261762-17-7 structure

商品名:3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide

CAS番号:1261762-17-7

MF:C14H9ClF3NO2

メガワット:315.674973249435

CID:4991742

3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide

-

- インチ: 1S/C14H9ClF3NO2/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H2,19,20)

- InChIKey: NEKWDLSXOIKPCG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(N)=O)C=CC(=C1)C1C=CC=CC=1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 378

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 52.3

3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010240-250mg |

3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide |

1261762-17-7 | 97% | 250mg |

475.20 USD | 2021-07-04 | |

| Alichem | A011010240-500mg |

3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide |

1261762-17-7 | 97% | 500mg |

847.60 USD | 2021-07-04 | |

| Alichem | A011010240-1g |

3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide |

1261762-17-7 | 97% | 1g |

1,579.40 USD | 2021-07-04 |

3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1261762-17-7 (3-Chloro-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid amide) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量